molecular formula C29H37FO2 B13415263 6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1,2-dimethylpentyl)-6,6,9-trimethyl- CAS No. 54540-76-0

6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1,2-dimethylpentyl)-6,6,9-trimethyl-

Cat. No.: B13415263
CAS No.: 54540-76-0
M. Wt: 436.6 g/mol
InChI Key: IDJOGASRLKFGOQ-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1,2-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorophenyl group, multiple methyl groups, and a dibenzo[b,d]pyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1,2-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol typically involves multiple steps, including the formation of the dibenzo[b,d]pyran core and the introduction of the fluorophenyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce halogen or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a probe for studying biochemical processes is of significant interest.

Medicine

In medicine, the compound’s pharmacological properties are investigated for potential therapeutic applications. Its interactions with specific molecular targets can provide insights into drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1,2-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1,2-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol is unique due to its specific substitution pattern and the presence of a fluorophenyl group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

54540-76-0

Molecular Formula

C29H37FO2

Molecular Weight

436.6 g/mol

IUPAC Name

3-[6-(4-fluorophenyl)-3-methylhexan-2-yl]-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C29H37FO2/c1-18-9-14-25-24(15-18)28-26(31)16-22(17-27(28)32-29(25,4)5)20(3)19(2)7-6-8-21-10-12-23(30)13-11-21/h10-13,16-20,31H,6-9,14-15H2,1-5H3

InChI Key

IDJOGASRLKFGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)C(C)CCCC4=CC=C(C=C4)F)O

Origin of Product

United States

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